molecular formula C12H21NOSi B028490 4-(Tert-butyldimethylsilyloxymethyl)pyridine CAS No. 117423-41-3

4-(Tert-butyldimethylsilyloxymethyl)pyridine

Cat. No. B028490
Key on ui cas rn: 117423-41-3
M. Wt: 223.39 g/mol
InChI Key: SGUQXLLGHZISLF-UHFFFAOYSA-N
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Patent
US05955480

Procedure details

To a solution of 4-pyridylcarbinol (50.3 g, 0.46 mol) in methylene chloride (250 mL) under a dry nitrogen atmosphere was added triethylamine (97 mL, 0.69 mol). To this mixture was added dropwise tert-butyl-dimethylsilyl chloride (83.7 g, 0.555 mol) with cooling (T 34° C.). The reaction mixture was stirred overnight at room temperature. The slurry was then filtered and the solvent removed by rotoevaporation. The residue was suspended in toluene and filtered and the solvent removed by rotoevaporation. The residue was suspended in diethyl ether and filtered and the solvent removed by rotoevaporation. The same process was repeated with hexanes to yield 4-t-butydimethylsilyloxymethylpyridine as a brown oil.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][OH:8])=[CH:3][CH:2]=1.C(N(CC)CC)C.[Si:16](Cl)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>C(Cl)Cl>[Si:16]([O:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Name
Quantity
97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
83.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
34 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotoevaporation
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotoevaporation
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotoevaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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